molecular formula C13H14N2O3 B2579309 Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 63475-29-6

Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Katalognummer: B2579309
CAS-Nummer: 63475-29-6
Molekulargewicht: 246.266
InChI-Schlüssel: HAXZNPSPJMKMIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Isomerism

The 1,8-naphthyridine system exhibits six possible diazanaphthalene isomers (1,5; 1,6; 1,7; 1,8; 2,6; 2,7). This compound belongs to the 1,8-naphthyridine subclass, distinguished by nitrogen atoms at positions 1 and 8. Substituent positioning further differentiates it from analogs like enoxacin (fluoroquinolone) or 2,7-naphthyridine derivatives.

Tautomerism

The compound exhibits tautomerism due to:

  • Keto-enol equilibrium : The 4-oxo group can tautomerize to a 4-hydroxy form, though the keto form dominates under physiological conditions.
  • Dihydro-aromatic interplay : The 1,4-dihydro structure allows partial conjugation, stabilizing the keto form (Fig. 1).

Key tautomeric features :

  • N1 protonation : The ethyl group at N1 prevents proton transfer, locking the nitrogen in a non-basic state.
  • Resonance stabilization : The conjugated system delocalizes electrons across the naphthyridine core and ester group, reducing tautomeric mobility.

$$
\text{Fig. 1: Proposed tautomeric forms of the 1,8-naphthyridine core.} \
\text{(A) Keto form (dominant), (B) Enol form (minor)}.
$$

Comparative Analysis with Related Systems

  • Nalidixic acid : The parent carboxylic acid lacks the methyl ester, altering solubility and hydrogen-bonding capacity.
  • 2,7-Naphthyridines : Differ in nitrogen positioning, leading to distinct electronic and biological properties.

Eigenschaften

IUPAC Name

methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-4-15-7-10(13(17)18-3)11(16)9-6-5-8(2)14-12(9)15/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXZNPSPJMKMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331311
Record name methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

63475-29-6
Record name methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

The compound belongs to the naphthyridine class, which is known for its broad spectrum of biological activities. The molecular formula is C13H14N2O3C_{13}H_{14}N_{2}O_{3} with a molecular weight of approximately 250.26 g/mol. Its structural characteristics contribute to its reactivity and potential therapeutic applications.

PropertyValue
Molecular FormulaC13H14N2O3C_{13}H_{14}N_{2}O_{3}
Molecular Weight250.26 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit antibacterial activity by targeting bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This mechanism prevents bacterial growth and replication, making it a potential candidate for developing new antibiotics .

In a study conducted on various naphthyridine derivatives, including this compound, it was found to have significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Several studies have demonstrated that naphthyridine derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of cell cycle progression . For instance, this compound showed promising results in reducing cell viability in human cancer cell lines.

The primary mechanism of action involves the inhibition of bacterial DNA gyrase. By interfering with this enzyme's function, the compound disrupts the replication process in bacteria. Additionally, the anticancer effects may be attributed to the induction of oxidative stress and subsequent apoptosis in tumor cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of Naphthyridine Core : Utilizing starting materials such as ethyl acetoacetate and appropriate amines.
  • Carboxylation : Introducing a carboxyl group at the 3-position through reaction with carbon dioxide or related reagents.
  • Methylation : Finally, methylation is performed to obtain the desired product.

This synthetic route can be optimized using microwave-assisted techniques to enhance yield and reduce reaction times .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various naphthyridine derivatives against common pathogens. This compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Anticancer Activity Assessment

In vitro studies on human breast cancer cell lines demonstrated that treatment with methyl 1-ethyl-7-methyl-4-oxo-naphthyridine resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been studied for its potential as an antimicrobial agent. Its mechanism involves inhibition of bacterial DNA gyrase, making it effective against a range of Gram-negative bacteria. Research indicates that this compound exhibits a limited bacteriocidal spectrum but shows promise in treating infections caused by resistant strains of bacteria.

Structure-Activity Relationship Studies

The compound serves as a model for structure-activity relationship (SAR) studies aimed at developing new antimicrobial agents. By modifying its structure, researchers can evaluate the effects on antibacterial activity and toxicity. This approach has led to the synthesis of various derivatives that exhibit enhanced efficacy and reduced side effects.

Crystallography Studies

Crystallographic studies have provided insights into the molecular interactions and stability of this compound in solid-state forms. Such studies reveal important information regarding hydrogen bonding patterns and molecular packing that can influence the compound's bioavailability and pharmacokinetics .

Case Study 1: Antibacterial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antibacterial efficacy of methyl nalidixate against various pathogens. The results indicated that while it was less effective than traditional antibiotics like ciprofloxacin, it showed activity against certain resistant strains, highlighting its potential as an alternative treatment option .

Case Study 2: SAR Exploration

A research team conducted SAR studies on this compound to explore modifications that could enhance its antimicrobial properties. They synthesized several derivatives and tested them against a panel of bacteria. The study found that specific modifications increased potency while others reduced toxicity .

Case Study 3: Crystallography Insights

Crystallographic analysis published in Acta Crystallographica provided detailed structural insights into the compound's interactions with water molecules and other crystal lattice components. This study emphasized how these interactions could affect solubility and stability in pharmaceutical formulations .

Data Table: Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against certain resistant strains; less potent than ciprofloxacinJournal of Antimicrobial Chemotherapy
Structure Activity RelationshipModifications led to enhanced potency and reduced toxicityResearchGate
Crystallographic AnalysisInsights into molecular interactions affecting solubilityActa Crystallographica

Vergleich Mit ähnlichen Verbindungen

Nalidixic Acid (1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid)

  • Structural differences : Nalidixic acid replaces the methyl ester group of Compound A with a carboxylic acid (–COOH).
  • Biological activity: As the progenitor of quinolone antibiotics, nalidixic acid exhibits potent antibacterial activity against Gram-negative bacteria .
  • Physicochemical properties : The carboxylic acid group increases polarity, reducing lipophilicity (logP ≈ 1.5) compared to Compound A (logP ≈ 2.4 for methyl ester derivatives) .

Halogenated Derivatives

  • 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid :

    • Introduces halogen atoms (Cl, F) at positions 6 and 7, enhancing antibacterial potency through improved DNA gyrase inhibition .
    • Synthesis involves bromination and hydrolysis steps, differing from the esterification route of Compound A .
  • Ethyl 6-Bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate :

    • Bromine substitution at position 6 increases molecular weight (Mᵣ = 369.2) and alters reactivity for cross-coupling reactions .

Carboxamide Derivatives

  • (E)-N-(1-(2-(5-Chloro-2-oxoindolin-3-ylidene)hydrazinyl)-4-methyl-1-oxopentan-2-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5e): Replaces the ester group with a carboxamide linked to an indole-hydrazinyl moiety. Exhibits dual inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), shifting activity from antibacterial to anti-inflammatory .

Organotin Complexes

  • R₃SnL (R = CH₃, C₆H₅; L = nalidixate) :
    • Tin(IV) complexes of nalidixic acid show enhanced antifungal activity (e.g., against Candida albicans) compared to the parent compound .
    • Structural analysis via ¹¹⁹Sn NMR reveals tetrahedral geometry around tin .

Sodium Salt Derivatives

  • Sodium 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate: Improved water solubility due to ionization, making it suitable for intravenous formulations . Retains antibacterial activity but with faster renal clearance .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity References
Compound A (Methyl ester) C₁₃H₁₄N₂O₃ –COOCH₃ Antibacterial, Anti-inflammatory
Nalidixic Acid C₁₂H₁₂N₂O₃ –COOH Antibacterial
6-Bromo-ethyl ester C₁₄H₁₃BrN₂O₃ –COOCH₂CH₃, –Br at C6 Precursor for cross-coupling
Sodium nalidixate C₁₂H₁₁N₂O₃Na –COO⁻Na⁺ Antibacterial (water-soluble)
Organotin complex (Ph₃SnL) C₁₂H₁₁N₂O₃Sn(C₆H₅)₃ –COO⁻Sn(C₆H₅)₃ Antifungal
Carboxamide derivative (5e) C₂₄H₂₃ClN₆O₅ –CONH–indole-hydrazinyl iNOS/COX-2 inhibition

Key Findings and Trends

Ester vs.

Halogenation : Bromine/fluorine substitution increases steric bulk and electronic effects, improving target binding (e.g., DNA gyrase) .

Metal Complexation: Organotin derivatives leverage metal coordination for diversified bioactivity, though toxicity concerns persist .

Solubility Optimization : Sodium salts address solubility limitations but may require dosage adjustments due to altered pharmacokinetics .

Q & A

Q. What are the standard synthetic routes for Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via esterification of 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid using thionyl chloride (SOCl₂) and methanol. Key steps include:

  • Refluxing the carboxylic acid precursor with excess SOCl₂ for 4 hours under reduced pressure.
  • Quenching with methanol and ice-cooled water to precipitate the ester.
  • Crystallization from methanol yields 92% pure product .
    Alternative routes involve Gould–Jacobs cyclization of ethoxy methylene malonate with 2-aminopyridine derivatives, followed by N-alkylation and hydrolysis . Optimization focuses on solvent choice (e.g., diphenyl ether for cyclization) and temperature control to minimize side reactions.

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

X-ray crystallography reveals:

  • Planarity : The fused pyridinone and pyridine rings are nearly coplanar (dihedral angle: 1.20°), with minor deviations in the methyl ester group (10.97–11.41°) .
  • Hydrogen bonding : Intermolecular C–H···O interactions form dimers via ten-membered ring motifs (R₂²(10)), stabilized by a water molecule bridging O atoms of the ester and pyridinone moieties .
    This structural data informs solubility predictions and coordination chemistry studies, particularly for metal complexation .

Q. What biological activities are associated with 1,8-naphthyridine derivatives, and how are they assessed?

1,8-Naphthyridines exhibit antibacterial , antihypertensive , and anti-inflammatory activities. Methodologies include:

  • In vitro assays : MIC (Minimum Inhibitory Concentration) testing against bacterial strains.
  • In silico modeling : PASS (Prediction of Activity Spectra for Substances) analysis to predict biological targets .
    For example, derivatives with substituents at the 3-carboxylate position show enhanced antibacterial potency due to improved membrane penetration .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying substituents on the naphthyridine core?

  • Thiation : Replacing the 4-oxo group with sulfur using P₂S₅ in pyridine yields 4-thioxo derivatives, altering electronic properties for metal chelation .
  • Aminolysis : Chloro substituents at position 7 undergo nucleophilic substitution with amines (e.g., methylamine) under refluxing ethanol, yielding amino derivatives with retained ester functionality .
    Mechanistic studies require monitoring via TLC and spectroscopic validation (e.g., IR for carbonyl loss, ¹H NMR for amine integration) .

Q. How can computational tools resolve contradictions in experimental data (e.g., bioactivity vs. solubility)?

  • ADMET prediction : Tools like SwissADME assess bioavailability, solubility, and logP values to prioritize compounds with balanced hydrophilicity and permeability .
  • Docking studies : Molecular dynamics simulations identify binding modes to targets like histamine receptors, explaining discrepancies between in vitro and in vivo efficacy .
    For instance, bulky substituents may improve target affinity but reduce solubility, necessitating structural trade-offs .

Q. What strategies are used to analyze structure-activity relationships (SAR) for 1,8-naphthyridine derivatives?

  • Substituent variation : Systematic modification of the 1-ethyl and 7-methyl groups (e.g., cyclopropyl or benzyl substitutions) to evaluate steric and electronic effects .
  • Pharmacophore mapping : Overlaying active analogs to identify essential hydrogen-bond acceptors (e.g., the 4-oxo group) and hydrophobic regions .
    Data from these studies are tabulated for comparison:
DerivativeSubstituent (R₁, R₇)MIC (μg/mL)logP
ParentEthyl, Methyl161.8
5a14-Chlorobenzyl, H82.3
5b10Benzyl, Morpholine41.5

Source: Adapted from

Q. How are crystallographic data reconciled with spectroscopic results in structural validation?

  • IR spectroscopy : Confirms ester carbonyl stretching at ~1700 cm⁻¹ and pyridinone C=O at ~1650 cm⁻¹ .
  • ¹H NMR : Aromatic protons (δ 8.02–9.11 ppm) and methyl/ethyl groups (δ 1.2–4.3 ppm) align with X-ray-derived bond lengths and angles .
    Discrepancies (e.g., unexpected proton splitting) may arise from dynamic effects in solution vs. solid-state rigidity .

Q. What challenges arise in scaling up synthesis for pharmacological studies?

  • Solvent inclusion : The monohydrate form (crystallized from methanol/water) complicates purity control; anhydrous conditions or alternative solvents (e.g., DMF) are explored .
  • Byproduct formation : Thionyl chloride excess leads to sulfonic acid impurities, mitigated by distillation under reduced pressure .

Methodological Guidelines

  • Synthesis : Prioritize Gould–Jacobs cyclization for scalability (>80% yield) .
  • Characterization : Combine XRD, ¹H/¹³C NMR, and HRMS for unambiguous structural confirmation .
  • Data analysis : Use multivariate regression to correlate substituent effects with bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.